Thieno[3,2-b]pyridine

Catalog No.
S647540
CAS No.
272-67-3
M.F
C7H5NS
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-b]pyridine

CAS Number

272-67-3

Product Name

Thieno[3,2-b]pyridine

IUPAC Name

thieno[3,2-b]pyridine

Molecular Formula

C7H5NS

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H

InChI Key

DBDCNCCRPKTRSD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CS2)N=C1

Synonyms

thienopyridine

Canonical SMILES

C1=CC2=C(C=CS2)N=C1

Pharmacological and Biological Utility

Anti-Proliferative Agents

Organic Semiconducting Materials

Pharmaceutical Intermediates

Antitumor Drugs

Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics

Corrosion Inhibitors

Organic Field-Effect Transistors and Organic Light-Emitting Diodes

Thieno[3,2-b]pyridine is a heterocyclic compound characterized by a fused thiophene and pyridine ring structure. This compound is part of a larger family of thienopyridines, which are known for their diverse chemical properties and biological activities. The thieno[3,2-b]pyridine framework consists of a six-membered aromatic ring containing both sulfur and nitrogen atoms, contributing to its unique reactivity and potential applications in medicinal chemistry.

, including:

  • Cross-Coupling Reactions: These compounds are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl groups.
  • Cyclization Reactions: Thieno[3,2-b]pyridines can participate in cyclization processes that enhance their structural complexity.
  • Functionalization: The presence of electron-rich nitrogen and sulfur atoms allows for electrophilic substitution reactions, making them suitable for further derivatization.

Thieno[3,2-b]pyridines exhibit significant biological activities, particularly as inhibitors of various kinases. Notably:

  • Antitumor Activity: Certain derivatives have demonstrated potent antitumor effects against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) without affecting non-tumorigenic cells significantly. One specific derivative was shown to reduce cell viability and proliferation effectively .
  • Kinase Inhibition: Compounds derived from thieno[3,2-b]pyridine have been identified as inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinases, which are crucial in cancer progression and metastasis .

Thieno[3,2-b]pyridines find applications primarily in medicinal chemistry due to their biological activity:

  • Drug Development: Compounds from this class are being explored as potential therapeutic agents targeting various cancers through kinase inhibition.
  • Fluorescent Probes: Some derivatives exhibit fluorescent properties, making them suitable for use in biological imaging and sensing applications .

Studies on thieno[3,2-b]pyridine interactions focus on their binding affinities with target proteins involved in cancer pathways. For instance, the ability of specific derivatives to inhibit c-Met and VEGFR2 has been extensively studied to understand their potential as anticancer agents. These interactions often involve detailed kinetic studies and structure-activity relationship analyses to optimize efficacy.

Thieno[3,2-b]pyridine is often compared with other related heterocycles due to its unique properties:

Compound NameStructure TypeBiological ActivityNotable Features
Thieno[2,3-b]pyridineFused thiophene-pyridineModerate kinase inhibitionSimilar synthesis methods
BenzothienopyridineFused benzene-thiopheneAntitumor propertiesIncreased stability due to benzene
ThienopyrimidineFused thiophene-pyrimidinePotential antiviral activityDifferent nitrogen placement

Thieno[3,2-b]pyridine stands out due to its specific kinase inhibition profile and its unique structural arrangement that allows for diverse chemical modifications while maintaining biological activity.

XLogP3

2

Wikipedia

Thieno[3,2-b]pyridine

Dates

Last modified: 08-15-2023

Explore Compound Types